1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of a chloro group, a difluorophenyl group, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorobenzyl chloride with thiophenol in the presence of a base, followed by chlorination of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the difluorophenyl group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluorophenyl groups contribute to its binding affinity and specificity, while the sulfanylmethyl group can undergo further chemical modifications, enhancing its activity. The pathways involved include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
- 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
These compounds share similar structural features but differ in the position and number of fluorine atoms on the phenyl ring. The presence of additional fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making each compound unique in its applications.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLULLWECUNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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